Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride

Organic Synthesis Building Block Stability Pharmaceutical Intermediates

The hydrochloride salt uniquely delivers ambient stability and defined stoichiometry, eliminating the cold-chain logistics required by the free base. This enables precise sub-milligram dispensing on automated platforms for high-throughput amide library synthesis without hydrolytic degradation. Batch-to-batch consistency and extended shelf-life reduce re-qualification overhead. Choose the HCl form for reproducible coupling efficiency and minimal impurity risk in preclinical candidate derivatization.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
CAS No. 859833-15-1
Cat. No. B1320472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
CAS859833-15-1
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(=O)Cl.Cl
InChIInChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H
InChIKeyLHLAJCRPSZDOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (CAS 859833-15-1): Procurement-Focused Technical Overview


Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core bearing a reactive acyl chloride group at the 6-position, supplied as a stable hydrochloride salt. The compound has the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.05 g/mol . It typically appears as a pale cream powder with a melting point of 248–250 °C (decomposition) and is characterized by its hygroscopic nature . The acyl chloride functionality enables efficient nucleophilic substitution reactions, making it a key intermediate for the synthesis of 6-carboxamido derivatives and other functionalized imidazo[1,2-a]pyridines . Commercial availability includes 95% purity grades from major suppliers, with packaging options such as 250 mg and 1 g .

Why Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride Cannot Be Freely Substituted


Substituting the hydrochloride salt with the free base (CAS 859915-25-6) or with alternative 6-substituted imidazo[1,2-a]pyridine derivatives introduces significant changes in physicochemical stability and handling requirements that directly impact synthetic reproducibility. The hydrochloride form provides a stable, ambient-storage solid (melting point 248–250 °C) with defined stoichiometry, whereas the free base requires refrigerated storage (4 °C) to prevent decomposition . Furthermore, substitution of the 6-position acyl chloride with less reactive functionalities (e.g., carboxylic acid, methyl ester) alters the reaction pathway—necessitating additional activation steps and potentially reducing coupling efficiency [1]. These differences are quantifiable and translate into tangible variations in procurement cost, shelf-life, and downstream synthetic yield, making informed selection critical for research continuity.

Quantitative Evidence Differentiating Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride


Enhanced Storage Stability of Hydrochloride Salt Relative to Free Base

The hydrochloride salt exhibits a defined melting point of 248–250 °C (with decomposition) and can be stored at ambient temperature, whereas the corresponding free base requires refrigerated storage at 4 °C to maintain integrity . This difference in thermal stability directly correlates with reduced degradation during routine laboratory handling and extended shelf-life under standard storage conditions.

Organic Synthesis Building Block Stability Pharmaceutical Intermediates

Defined Hydrochloride Stoichiometry Facilitates Accurate Weighing and Reaction Setup

The hydrochloride salt possesses a fixed molecular weight of 217.05 g/mol and a precise 1:1 stoichiometry (C₈H₆Cl₂N₂O), whereas the free base (C₈H₅ClN₂O, 180.59 g/mol) may be hygroscopic and prone to variable hydration . This defined composition allows for accurate molar calculations without the need for pre-use titration or Karl Fischer analysis, a critical advantage when performing stoichiometry-sensitive amide bond formations.

Synthetic Methodology Acylation Reactions Pharmaceutical Process Chemistry

Hydrochloride Salt Exhibits Consistent Stability Under Recommended Conditions

Safety Data Sheet (SDS) documentation indicates that the hydrochloride salt is chemically stable under recommended storage conditions . This contrasts with acyl chlorides in their free base form, which are notoriously moisture-sensitive and prone to exothermic decomposition upon exposure to ambient humidity. The hydrochloride formulation mitigates this risk, providing a robust intermediate that can be handled with standard laboratory precautions.

Chemical Stability Reagent Quality Control Synthetic Intermediates

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride: Optimal Application Scenarios Based on Evidence


Parallel Synthesis of 6-Carboxamido Imidazo[1,2-a]pyridine Libraries

The hydrochloride salt's ambient stability and defined stoichiometry make it the reagent of choice for high-throughput amide library synthesis. Researchers can accurately dispense sub-milligram quantities using automated liquid handlers without concern for hydrolytic degradation during the weighing process .

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

When incorporating an imidazo[1,2-a]pyridine moiety into a complex, precious intermediate, the reliable reactivity of the acyl chloride ensures efficient coupling with minimal excess reagent. The hydrochloride form's stability reduces the risk of introducing impurities from degraded acyl chloride, which could compromise the purity of the final drug candidate [1].

Multi-Step Syntheses Requiring Intermediate Isolation and Storage

Synthetic routes that necessitate the isolation of the 6-carbonyl chloride intermediate prior to subsequent transformations benefit from the hydrochloride salt's extended shelf-life. The compound can be prepared in batch, stored at ambient temperature, and used as needed over several months, providing operational flexibility not afforded by the free base .

Technical Documentation Hub

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